3R,4S-Epoxy-6Z,9Z-nonadecadiene
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Overview
Description
3R,4S-Epoxy-6Z,9Z-nonadecadiene: is a compound classified under the fatty acyls category, specifically as an oxygenated hydrocarbon . It is a chiral molecule with the molecular formula C19H34O and an exact mass of 278.260965 . This compound is known for its role in various biological and chemical processes, including its use as a sex attractant for certain species of moths .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves stereoselective methods to ensure the correct chiral configuration . One common approach is the stereoselective synthesis of chiral 6Z,9Z-cis-3,4-epoxydienes . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves large-scale stereoselective reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3R,4S-Epoxy-6Z,9Z-nonadecadiene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to open the epoxide ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alkanes.
Scientific Research Applications
3R,4S-Epoxy-6Z,9Z-nonadecadiene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves its interaction with specific molecular targets. In the context of its role as a sex attractant, the compound binds to olfactory receptors in moths, triggering a behavioral response . The exact molecular pathways involved in this process are complex and involve multiple steps of signal transduction.
Comparison with Similar Compounds
3R,4S-Epoxy-6Z,9Z-heptadecadiene: Another chiral epoxide with similar structural features.
6Z,9Z-cis-3,4-epoxydienes: A broader class of compounds with varying chain lengths and similar epoxide functionalities.
Uniqueness: 3R,4S-Epoxy-6Z,9Z-nonadecadiene is unique due to its specific chiral configuration and its role as a sex attractant for certain moth species . Its stereoselective synthesis and specific biological activity distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H34O |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(2R,3S)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane |
InChI |
InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m1/s1 |
InChI Key |
BDTRZWQPTAKTIF-DEWCVOTKSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\C/C=C\C[C@H]1[C@H](O1)CC |
Canonical SMILES |
CCCCCCCCCC=CCC=CCC1C(O1)CC |
Origin of Product |
United States |
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